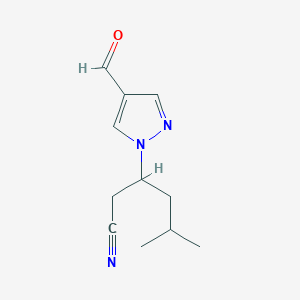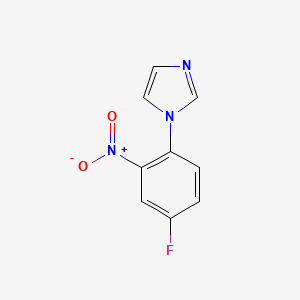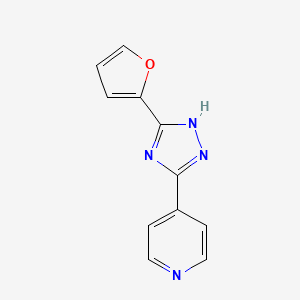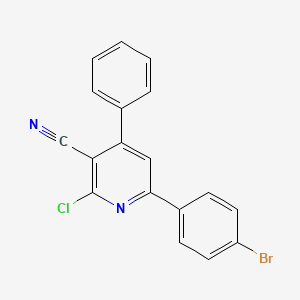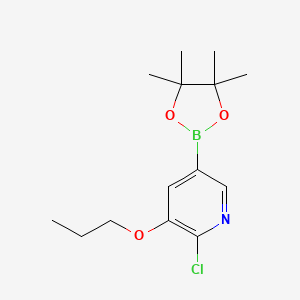
2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a chloro group, a propoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine, propyl alcohol, and tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are often carried out in the presence of a base, such as potassium phosphate, and a solvent, such as tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride, are used to carry out these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions with aryl halides can produce biaryl compounds.
科学研究应用
2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(2-methylpropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. The presence of both a boronic ester and a chloro group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
属性
分子式 |
C14H21BClNO3 |
|---|---|
分子量 |
297.59 g/mol |
IUPAC 名称 |
2-chloro-3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H21BClNO3/c1-6-7-18-11-8-10(9-17-12(11)16)15-19-13(2,3)14(4,5)20-15/h8-9H,6-7H2,1-5H3 |
InChI 键 |
RRSFXULCXWDZKL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)
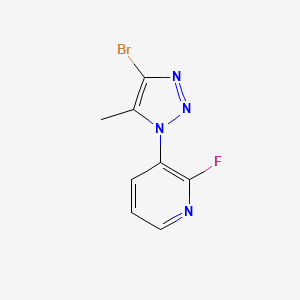
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)


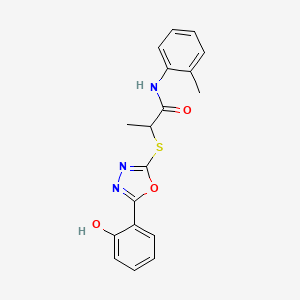
![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)
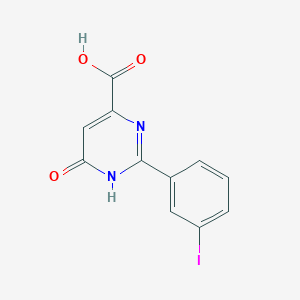
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)
